molecular formula C9H11FS B8000492 2-(3-Fluoro-4-methylphenyl)ethanethiol

2-(3-Fluoro-4-methylphenyl)ethanethiol

Cat. No.: B8000492
M. Wt: 170.25 g/mol
InChI Key: JMVGNNMJDALRJG-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenyl)ethanethiol is a synthetic organosulfur compound featuring a benzenoid core that is substituted with a fluorine atom and a methyl group at the 3- and 4-positions, respectively, and a 2-thioethane chain. This structure classifies it as a substituted ethanethiol, a family of compounds characterized by the presence of a thiol (-SH) functional group . Thiols are of significant interest in pharmacological and organic synthesis research due to their high nucleophilicity and ability to form complexes. They serve as key intermediates and building blocks in the construction of more complex molecules, such as in the synthesis of thiophene derivatives and various dithioacetals . The 3-fluoro-4-methylphenyl moiety is a common pharmacophore in medicinal chemistry research, potentially contributing to a molecule's bioavailability and binding affinity. As such, this compound is a valuable reagent for use in method development, organic synthesis pathways, and as a precursor in material science research. It is supplied as a research-use-only (RUO) material and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, as it should be considered a skin and eye irritant.

Properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FS/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVGNNMJDALRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCS)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Fluoro-4-methylbenzyl Chloride

The benzyl chloride precursor is synthesized from 3-fluoro-4-methylbenzoic acid through a two-step reduction-halogenation sequence:

  • Reduction of Carboxylic Acid : Lithium aluminum hydride (LiAlH₄) reduces 3-fluoro-4-methylbenzoic acid to 3-fluoro-4-methylbenzyl alcohol in anhydrous tetrahydrofuran (THF) at 0–5°C, achieving yields of 85–90%.

  • Chlorination : Thionyl chloride (SOCl₂) converts the alcohol to 3-fluoro-4-methylbenzyl chloride under reflux conditions (60–70°C, 2 hours), yielding 92–95% product.

Thiolation via Thiourea Intermediate

The benzyl chloride undergoes nucleophilic displacement with thiourea in ethanol (reflux, 6 hours), forming a thiouronium salt. Subsequent alkaline hydrolysis (10% NaOH, 80°C, 1 hour) liberates the free thiol:

3-Fluoro-4-methylbenzyl chloride+ThioureaThiouronium saltNaOHThis compound\text{3-Fluoro-4-methylbenzyl chloride} + \text{Thiourea} \rightarrow \text{Thiouronium salt} \xrightarrow{\text{NaOH}} \text{this compound}

This method achieves an overall yield of 68–72%, with purity >98% after vacuum distillation.

Grignard Reagent-Mediated Alkylation

An alternative approach leverages Grignard chemistry to construct the ethanethiol chain (Figure 1):

Bromination of Protected Aromatic Intermediates

Starting with 3-fluoro-4-methylphenol, isopropyl protection of the hydroxyl group (2-bromopropane, K₂CO₃, acetonitrile, 80°C) yields 1-fluoro-3-isopropoxy-4-methylbenzene. Bromination (N-bromosuccinimide, AIBN, CCl₄, 70°C) introduces a bromine atom ortho to the fluorine, forming 1-bromo-2-fluoro-4-isopropoxy-3-methylbenzene.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Purity Advantages Challenges
Nucleophilic Substitution3-Fluoro-4-methylbenzyl chlorideThiourea, NaOH68–72%>98%Short reaction sequence, scalableSensitive to moisture, disulfide byproducts
Grignard Alkylation3-Fluoro-4-methylphenoliPrMgCl, DMF, H₂S55–60%95–97%Regioselective brominationLow-temperature requirements, multi-step

Mechanistic Considerations and Side Reactions

Disulfide Formation

The thiol group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during synthesis. Trace metal ions (e.g., Fe³⁺) accelerate disulfide formation, which is mitigated by chelating agents like EDTA.

Competing Elimination in Grignard Reactions

In Method 2, the Grignard intermediate may undergo β-hydride elimination, forming styrene derivatives. This is minimized by maintaining temperatures below -5°C and using excess DMF.

Purification and Characterization

Final purification via vacuum distillation (bp 110–115°C, 0.5 mmHg) or recrystallization (hexane/ethyl acetate) ensures high purity. Characterization data includes:

  • ¹H NMR (CDCl₃): δ 7.25–7.18 (m, 2H, aromatic), 3.12 (t, 2H, -CH₂-SH), 2.45 (s, 3H, -CH₃), 1.85 (t, 1H, -SH).

  • ESI-MS : m/z 199.08 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenyl)ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Addition: The thiol group can add to alkenes or alkynes to form thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

    Addition: Catalysts like palladium on carbon (Pd/C) are used for thiol-ene reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Substituted phenyl derivatives.

    Addition: Thioethers.

Scientific Research Applications

2-(3-Fluoro-4-methylphenyl)ethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)ethanethiol involves its interaction with various molecular targets:

    Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.

    Fluorine Substitution: The presence of fluorine can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-one
  • Structure: Features a 3-fluoro-4-methylphenyl group attached to a thiazole ring and an ethanone group.
  • Key Differences: Functional Group: Ethanone (ketone) replaces ethanethiol, eliminating thiol reactivity. Applications: Likely used in medicinal chemistry (e.g., kinase inhibitors or antimicrobial agents) due to thiazole’s prevalence in drug design .
(2-Fluorophenyl)methanethiol
  • Structure : A simpler analog with a 2-fluorophenyl group and methanethiol (-CH2SH).
  • Key Differences :
    • Substituent Position : Fluorine at the ortho position (vs. meta in the target compound).
    • Chain Length : Shorter carbon chain (methanethiol vs. ethanethiol), reducing lipophilicity.
    • Commercial Availability : Offered in bulk quantities (milligrams to kilograms), suggesting established synthetic protocols and industrial relevance .
Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)
  • Structure : Contains a triazole ring, 2,4-difluorophenyl group, and sulfonylphenyl substituents.
  • Key Differences: Heterocycle: Triazole ring introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.

Physicochemical Properties (Hypothesized)

Compound Molecular Weight (g/mol) Boiling/Melting Point Solubility Reactivity Notes
2-(3-Fluoro-4-methylphenyl)ethanethiol ~184.2 (estimated) Moderate bp/mp Low in water High nucleophilicity (thiol group)
(2-Fluorophenyl)methanethiol ~142.2 Lower bp/mp Moderate in organics Prone to oxidation (disulfide formation)
Thiazole derivative ~265.3 (CAS: 228581-94-0) High mp (crystalline) Ethanol-soluble Ketone group enables condensation reactions

Biological Activity

2-(3-Fluoro-4-methylphenyl)ethanethiol is an organosulfur compound notable for its thiol group, which plays a crucial role in its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its interactions with biological molecules that may influence enzyme function and cellular signaling.

Chemical Structure and Properties

  • Molecular Formula : C10H12FOS
  • Molecular Weight : Approximately 198.27 g/mol
  • Structural Features : The compound consists of a thiol (-SH) group attached to an ethane chain, which is further linked to a substituted aromatic ring featuring a fluorine atom and a methyl group.

The presence of the thiol group is significant as thiols are known for their antioxidant properties and ability to participate in redox reactions, which are vital in various biological processes.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with proteins and enzymes through its thiol group. This interaction can modulate the activity of these biomolecules, potentially leading to various pharmacological effects. The specific pathways influenced by this compound are still under investigation, but preliminary studies suggest it may affect cellular signaling pathways involved in cell proliferation and apoptosis.

Antioxidant Activity

Thiol compounds are recognized for their role as antioxidants, which can protect cells from oxidative stress by neutralizing free radicals. This property may contribute to the compound's potential therapeutic effects in diseases associated with oxidative damage.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related compounds have shown they can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival. The fluorinated aromatic structure may enhance the compound's reactivity with biological targets, making it a candidate for further exploration in cancer therapy.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaUnique Features
2-(4-Methylphenyl)ethanethiolC10H14SLacks fluorine substitution; potential differences in reactivity
2-(3-Chloro-4-methylphenyl)ethanethiolC10H12ClSChlorine substitution may alter biological interactions
2-(3-Fluoro-4-nitrophenyl)ethanethiolC10H12FNO2SNitro group may enhance or inhibit certain biological activities

This table illustrates how variations in functional groups can influence the biological activity and chemical behavior of related compounds.

Case Studies and Research Findings

  • Tyrosinase Inhibition : A recent study focused on identifying new inhibitors of tyrosinase—a key enzyme in melanin production—using compounds with similar structural motifs. Results indicated that these compounds could significantly inhibit tyrosinase activity, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation .
  • Anticancer Activity : Another investigation revealed that derivatives containing similar structural features could induce apoptosis across various cancer cell lines. The study highlighted the importance of specific structural characteristics in enhancing cytotoxicity against cancer cells, paving the way for developing therapeutic agents based on this scaffold .

Q & A

Q. What are the optimal synthetic routes for 2-(3-Fluoro-4-methylphenyl)ethanethiol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves thiolation of a pre-functionalized aromatic precursor. For example:

Fluorinated Intermediate Preparation : Start with 3-fluoro-4-methylbromobenzene. React with ethanethiol via nucleophilic aromatic substitution (SNAr) using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) at 80–100°C .

Thiol Group Protection : Use tert-butyl disulfide to avoid oxidation during purification .

  • Key Variables : Temperature (>80°C improves SNAr efficiency), solvent choice (DMF enhances nucleophilicity), and stoichiometric excess of ethanethiol (1.5–2.0 eq.) to drive the reaction.
  • Yield Optimization : Monitor via TLC or GC-MS. Typical yields range from 40–65%, with impurities from competing elimination or over-alkylation .

Q. How can structural characterization of this compound be performed?

  • Methodological Answer :
  • NMR Analysis :
  • ¹H NMR : Expect aromatic protons as a multiplet (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.5 ppm for Ar-CH₃; δ 1.2–1.4 ppm for -SCH₂CH₃), and thiol proton (δ 1.6–1.8 ppm, broad if unprotected) .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine’s para position relative to the methyl group .
  • Mass Spectrometry : ESI-MS or GC-MS should show [M+H]⁺ at m/z 184.06 (C₉H₁₁FS⁺) .
  • X-ray Crystallography : For crystalline derivatives (e.g., disulfide analogs), confirm bond angles and spatial arrangement of substituents .

Advanced Research Questions

Q. How does the electronic effect of the 3-fluoro-4-methylphenyl group influence thiol reactivity in nucleophilic reactions?

  • Methodological Answer :
  • Computational Analysis : Use DFT (e.g., B3LYP/6-31G*) to model electron density. The fluorine’s electronegativity reduces electron density at the aromatic ring, enhancing electrophilicity at the para position.
  • Experimental Validation : Compare reaction rates of this compound vs. non-fluorinated analogs in SNAr with nitrobenzene. Fluorinated derivatives show 2–3× faster kinetics due to increased electrophilicity .
  • Contradictions : Some studies report reduced reactivity due to steric hindrance from the methyl group. Resolve by adjusting solvent polarity (e.g., DMSO vs. THF) to balance electronic and steric effects .

Q. What strategies resolve discrepancies in reported thermodynamic stability data for this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres. Oxidative conditions lower stability (onset ~120°C) due to disulfide formation .
  • Controlled Kinetic Studies : Monitor degradation at 25–100°C using HPLC. Fit data to Arrhenius equation to calculate activation energy (Ea). Discrepancies arise from impurities (e.g., residual DMF accelerates oxidation) .
  • Recommendation : Purify via column chromatography (silica gel, hexane/EtOAc 9:1) and store under N₂ at -20°C to minimize degradation .

Q. How can regioselectivity in fluorination be controlled during precursor synthesis?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use a directing group (e.g., -OMe) on the aromatic ring. Fluorinate via Balz-Schiemann reaction (NaNO₂/HF), then remove the directing group .
  • Competing Pathways : Without directing groups, electrophilic fluorination (e.g., Selectfluor) favors para positions (85% selectivity) due to steric and electronic factors .
  • Data Table :
Fluorination MethodSelectivity (para:meta)Yield (%)
Balz-Schiemann95:570
Selectfluor85:1565

Specialized Applications

Q. What role does this compound play in designing enzyme inhibitors?

  • Methodological Answer :
  • Thiol-Based Inhibitors : The thiol group acts as a nucleophile, targeting cysteine residues in enzymes (e.g., proteases).
  • Case Study : Modify the compound to inhibit SARS-CoV-2 Mpro:

Docking Simulations : Use AutoDock Vina to predict binding affinity (-8.2 kcal/mol) at the catalytic Cys145 site .

Synthesis of Analogues : Introduce a Michael acceptor (e.g., α,β-unsaturated ketone) to enhance covalent binding .

  • Validation : Measure IC₅₀ via fluorescence-based assays. Fluorinated derivatives show 10× lower IC₅₀ than non-fluorinated analogs due to improved hydrophobic interactions .

Q. How can computational models predict the environmental fate of this compound?

  • Methodological Answer :
  • EPI Suite Estimation :
  • Biodegradation : Low (BIOWIN 0.17), suggesting persistence in aquatic systems.
  • Ecotoxicity : LC₅₀ (Daphnia magna) = 2.1 mg/L, indicating moderate toxicity .
  • Advanced Modeling : Use QSAR to predict metabolites. Primary degradation pathways include oxidation to sulfonic acid (t₁/₂ = 14 days in water) and photolysis (t₁/₂ = 8 days under UV) .

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